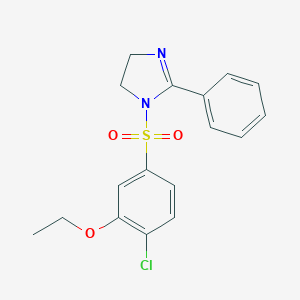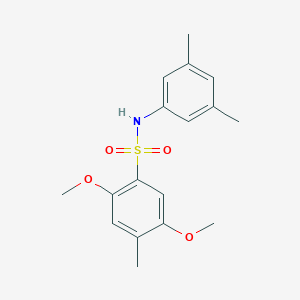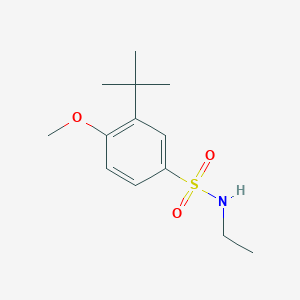![molecular formula C15H19ClN2O3S B497648 1-[(3,5-Dimethylpyrazolyl)sulfonyl]-5-chloro-4-methyl-2-propoxybenzene CAS No. 957502-73-7](/img/structure/B497648.png)
1-[(3,5-Dimethylpyrazolyl)sulfonyl]-5-chloro-4-methyl-2-propoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3,5-Dimethylpyrazolyl)sulfonyl]-5-chloro-4-methyl-2-propoxybenzene is an organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in various fields such as chemistry, biology, medicine, and industry. The presence of the pyrazolyl, sulfonyl, chloro, methyl, and propoxy groups contributes to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,5-Dimethylpyrazolyl)sulfonyl]-5-chloro-4-methyl-2-propoxybenzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Preparation of 3,5-Dimethylpyrazole: This can be synthesized by the condensation of acetylacetone with hydrazine.
Sulfonylation: The 3,5-dimethylpyrazole is then sulfonylated using a sulfonyl chloride reagent under basic conditions to form 3,5-dimethylpyrazolyl sulfonyl chloride.
Substitution Reaction: The sulfonyl chloride intermediate is reacted with 5-chloro-4-methyl-2-propoxybenzene under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
1-[(3,5-Dimethylpyrazolyl)sulfonyl]-5-chloro-4-methyl-2-propoxybenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing the sulfonyl group to a sulfide.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1-[(3,5-Dimethylpyrazolyl)sulfonyl]-5-chloro-4-methyl-2-propoxybenzene has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its therapeutic properties.
Industry: It can be used in the development of specialty chemicals, agrochemicals, or as a component in various industrial processes.
Mecanismo De Acción
The mechanism by which 1-[(3,5-Dimethylpyrazolyl)sulfonyl]-5-chloro-4-methyl-2-propoxybenzene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The pathways involved would vary based on the target and the nature of the interaction.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dimethylpyrazole: A precursor in the synthesis of the compound, known for its use in coordination chemistry.
Sulfonyl Chlorides: Compounds with similar sulfonyl functional groups, used in various chemical reactions.
Chloro-substituted Benzene Derivatives: Compounds with similar chloro and benzene structures, used in organic synthesis.
Uniqueness
1-[(3,5-Dimethylpyrazolyl)sulfonyl]-5-chloro-4-methyl-2-propoxybenzene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for research and industrial applications, offering versatility in synthesis and potential for novel discoveries.
Propiedades
IUPAC Name |
1-(5-chloro-4-methyl-2-propoxyphenyl)sulfonyl-3,5-dimethylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3S/c1-5-6-21-14-7-10(2)13(16)9-15(14)22(19,20)18-12(4)8-11(3)17-18/h7-9H,5-6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AILNWYNVCGPRHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)N2C(=CC(=N2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-bromo-3-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide](/img/structure/B497583.png)




